

Chemical and physical properties of 3-Chloromethcathinone hydrochloride

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Compound of Interest

Compound Name: 3-Chloromethcathinone

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An In-depth Technical Guide on the Chemical and Physical Properties of **3-Chloromethcathinone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.^[1] It is structurally related to methcathinone and features a chlorine atom at the meta-position of the phenyl ring.^[2] First identified in 2014, 3-CMC has been predominantly found on the recreational drug market, particularly in Europe.^{[1][3]} As with other synthetic cathinones, it is typically produced as a hydrochloride salt to enhance stability and solubility.^[4] This document provides a comprehensive overview of the chemical and physical properties of **3-Chloromethcathinone** hydrochloride, along with experimental protocols for its synthesis and analysis, and a discussion of its primary mechanism of action.

Chemical and Physical Properties

3-Chloromethcathinone hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.^[5] It is typically encountered as a racemic mixture.^[5] The hydrochloride salt is the most common form due to its increased stability and water solubility compared to the free base.^[4]

Identification and Nomenclature

Property	Value
IUPAC Name	1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride[6]
Synonyms	3-CMC, Clophedrone, Metaclephedrone[1][3]
CAS Number	1607439-32-6[1][6][7]
Molecular Formula	C ₁₀ H ₁₂ ClNO · HCl[6][8]
InChI Key	QXEPSICDXPPHTO-UHFFFAOYSA-N[3][6]

Physicochemical Characteristics

Property	Value
Molecular Weight	234.12 g/mol [9][10]
Appearance	White powder, small white crystals, or grey solid[3][5][9]
Melting Point	181-183°C or 193°C (variations reported)[3][4][9]
Solubility	Readily soluble in water.[4] Soluble in PBS (pH 7.2) at ≥10 mg/ml.[6] Slightly soluble in DMSO and ethanol (0.1-1 mg/ml).[6] Also soluble in methanol and chloroform.[5]
Stability	The hydrochloride salt is more stable than the free base. Unstable in biological samples like blood and urine, where it degrades to dehydro-3-CMC.[5]

Experimental Protocols

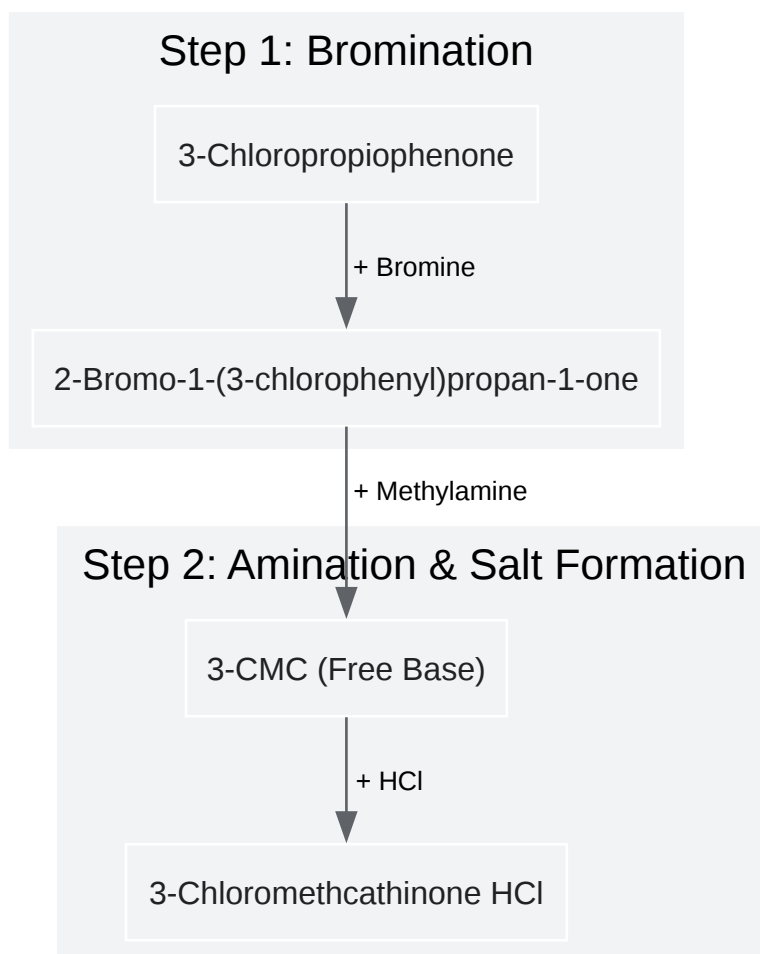
Synthesis of 3-Chloromethcathinone Hydrochloride

The most common synthesis route for 3-CMC is a two-step process starting from 3-chloropropiophenone.[1][5]

Step 1: α -Bromination of 3-Chloropropiophenone The synthesis begins with the α -bromination of 1-(3-chlorophenyl)-1-propanone. This reaction introduces a bromine atom at the alpha position to the carbonyl group, yielding the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one.^{[1][5]}

Step 2: Nucleophilic Substitution with Methylamine The α -bromoketone intermediate is then reacted with methylamine.^{[1][5]} The methylamine acts as a nucleophile, displacing the bromide ion to form the 3-CMC free base.^[1] Due to the general instability of cathinones in their free base form, the product is subsequently treated with hydrochloric acid (HCl) to form the more stable hydrochloride salt, which can then be isolated and purified.^{[1][5]}

Synthesis Workflow for 3-Chloromethcathinone HCl



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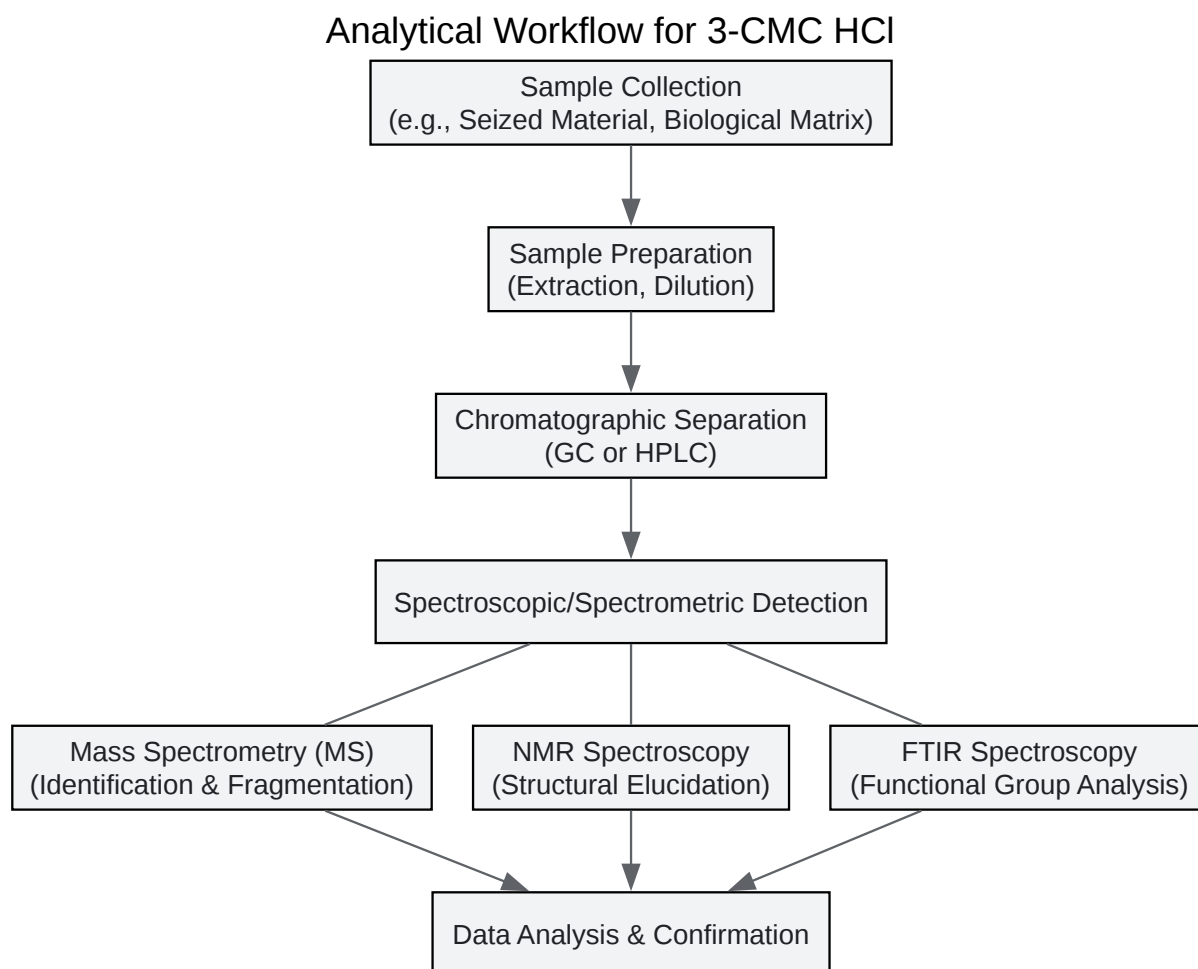
Caption: Synthesis of **3-Chloromethcathinone HCl**.

Analytical Characterization

The identification and quantification of 3-CMC hydrochloride are typically performed using a combination of chromatographic and spectroscopic techniques.^[5]

Protocol for Analysis:

- **Sample Preparation:** For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is often base-extracted and diluted in a suitable solvent like chloroform.^[11] For Nuclear Magnetic Resonance (NMR), the sample is dissolved in a deuterated solvent such as DMSO-d₆.^[11]
- **Chromatographic Separation:** Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to separate 3-CMC from other substances in a sample.^[5] It is important to use methods that can distinguish 3-CMC from its positional isomers, 2-CMC and 4-CMC, as they may have similar retention times and mass spectra.^[5]
- **Spectroscopic Identification:**
 - **Mass Spectrometry (MS):** Following GC separation, MS is used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.^[5]
 - **Nuclear Magnetic Resonance (NMR):** Both ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the molecule.^[5]
 - **Fourier-Transform Infrared Spectroscopy (FTIR):** This technique provides information about the functional groups present in the molecule.^[5]



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Caption: General analytical workflow for 3-CMC HCl.

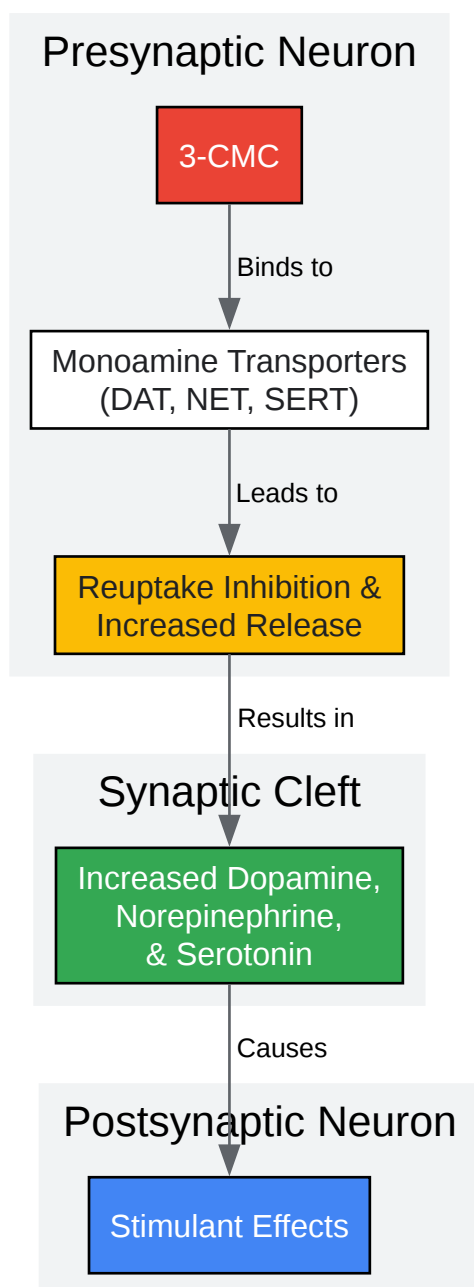
Pharmacology and Mechanism of Action

Pharmacodynamics

The primary mechanism of action for 3-CMC, like other synthetic cathinones, involves the modulation of monoamine neurotransmitter systems.[12] It acts as a releasing agent and reuptake inhibitor at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5][12] This interaction leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects on the central nervous

system.[12] The effects are reported to be similar to those of mephedrone and, to a lesser extent, MDMA and cocaine. Studies in mice have shown that 3-CMC increases spontaneous locomotor activity.[6][8]

Mechanism of Action of 3-CMC



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Caption: 3-CMC's interaction with monoamine transporters.

Conclusion

3-Chloromethcathinone hydrochloride is a synthetic cathinone with well-defined chemical properties. Its synthesis is achievable through established chemical reactions, and its analysis relies on standard forensic and chemical laboratory techniques. The hydrochloride salt is the preferred form for research and handling due to its superior stability and solubility. Its primary pharmacological action as a monoamine transporter modulator underscores its classification as a central nervous system stimulant. This guide provides foundational technical information for professionals engaged in research, forensic analysis, and the development of therapeutics related to this class of compounds.

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